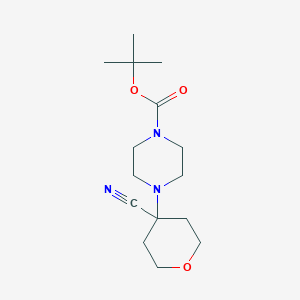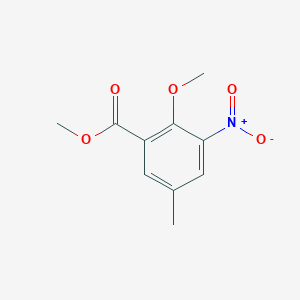![molecular formula C15H24IN3Si B1392854 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine CAS No. 1196662-06-2](/img/structure/B1392854.png)
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
描述
“5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Molecular Structure Analysis
The molecular structure of “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is complex and contains several functional groups. The compound has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an iodine atom and a triisopropylsilyl group .
Chemical Reactions Analysis
The chemical reactions involving “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” are complex and can involve several steps. For example, the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines involves heating the latter with MeONa at reflux in BuOH .
科学研究应用
Structural Analysis and Synthesis :
- Seela et al. (1999) explored the structure of a similar compound, 4-amino-7-(2-deoxy-α-D-erythropentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, highlighting its structural characteristics (Seela, Zulauf, Reuter, & Kastner, 1999).
- Sun et al. (2012) conducted the first total synthesis of a naturally occurring marine nucleoside using a similar pyrrolo[2,3-d]pyrimidine, indicating its significance in synthetic chemistry (Sun, Dou, Ding, Yang, Sun, & Xiao, 2012).
Chemical Synthesis and Modification :
- Williams and Brown (1997) described the synthesis of various pyrrolo[2,3-d]pyrimidines, demonstrating the compound's flexibility for chemical modifications and potential applications in designing novel molecules (Williams, Yakovlev, & Brown, 1997).
- Tumkevičius and Masevičius (2007, 2008) investigated the palladium-catalyzed cross-coupling reactions of pyrrolo[2,3-d]pyrimidines, revealing its utility in creating diverse chemical structures (Tumkevičius & Masevičius, 2007), (Tumkevičius & Masevičius, 2008).
Regiospecific Halogenation Techniques :
- Barnett and Kobierski (1994) developed a method for regioselective C-5 halogenation of 4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidines, providing insights into selective modification techniques for these compounds (Barnett & Kobierski, 1994).
Novel Heterocyclic Systems Synthesis :
- Tumkevičius and Masevičius (2004) explored the synthesis of novel heterocyclic systems using pyrrolo[2,3-d]pyrimidines, emphasizing the compound's potential in creating new molecular architectures (Tumkevičius & Masevičius, 2004).
Triazolopyrrolopyrimidine Synthesis :
- Dave and Shah (2000) synthesized isomeric triazolopyrrolopyrimidines from 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidines, showcasing the potential for producing diverse and complex structures (Dave & Shah, 2000).
Pyrrolopyrimidine Nucleoside Analogues Synthesis :
- Basyouni et al. (1997) focused on synthesizing novel 4-substituted pyrrolo[2,3-d]pyrimidines and related triazolo derivatives, contributing to the research in nucleoside analogues (Basyouni, Hosni, & El-Bayouki, 1997).
属性
IUPAC Name |
(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVRRVKABLKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




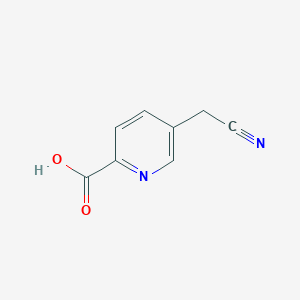
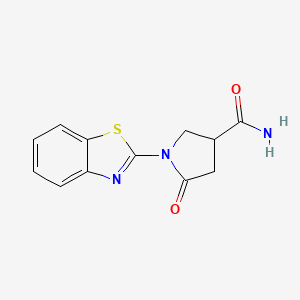
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
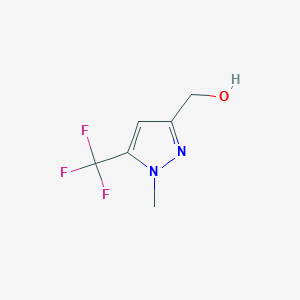
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
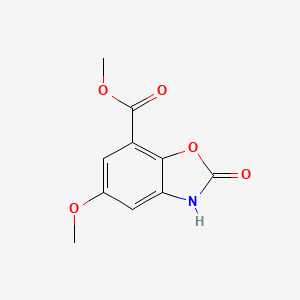
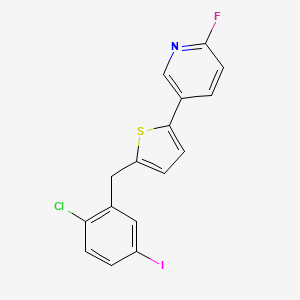
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)
